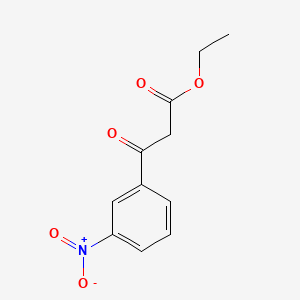Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
CAS No.: 52119-38-7
Cat. No.: VC1966620
Molecular Formula: C11H11NO5
Molecular Weight: 237.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52119-38-7 |
|---|---|
| Molecular Formula | C11H11NO5 |
| Molecular Weight | 237.21 g/mol |
| IUPAC Name | ethyl 3-(3-nitrophenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3 |
| Standard InChI Key | DSOJMGUVLXTQSE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, registered under CAS number 52119-38-7, is an organic compound belonging to the β-keto ester family. It consists of an ethyl ester group linked to a 3-oxopropanoate moiety that bears a 3-nitrophenyl substituent . The compound has several synonyms in scientific literature, including:
-
Ethyl 3-nitrobenzoylacetate
-
Ethyl 3-(m-nitrophenyl)-3-oxopropionate
-
3-Nitrobenzoylacetic acid ethyl ester
The molecular formula of this compound is C₁₁H₁₁NO₅, with a molecular weight of 237.21 g/mol . Its structure features a nitro group (-NO₂) at the meta position of the phenyl ring, which is connected to a carbonyl group that links to a methylene group, followed by another carbonyl group and an ethoxy moiety .
Structural Representation
The chemical structure of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate can be described by various notations:
-
InChI: InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-4-3-5-9(6-8)12(15)16/h3-6H,2,7H2,1H3
-
SMILES: CCOC(=O)CC(=O)C1=CC(=CC=C1)N+[O-]
The compound's structure incorporates multiple functional groups including an ester, a ketone, and a nitro group, making it a versatile reagent in organic synthesis .
Physical and Chemical Properties
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate exhibits distinct physical and chemical characteristics that are important for its handling, storage, and application in chemical processes. The following table summarizes its key properties:
The compound's melting point of 75-77°C indicates it is solid at room temperature . Its predicted boiling point of approximately 314°C suggests a high thermal stability . The compound's LogP value of around 1.7 indicates moderate lipophilicity, which affects its solubility in various solvents and potential biological interactions .
Applications and Research Significance
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate serves multiple functions in chemical research and synthesis. Its applications span several domains:
Pharmaceutical and Medicinal Chemistry
The compound is utilized in pharmaceutical development processes as a synthetic intermediate . Specific applications include:
-
Preparation of dithiolethiones, which have potential antioxidant properties
-
Building block for the synthesis of more complex pharmaceutical compounds
Organic Synthesis
As a versatile β-keto ester, Ethyl 3-(3-nitrophenyl)-3-oxopropanoate participates in numerous organic reactions:
-
Condensation reactions to form heterocyclic compounds
-
Reduction of the nitro group to form amino derivatives
-
Alkylation at the active methylene position
-
Cyclization reactions to form various ring systems
The compound's reactive functional groups (nitro, ketone, and ester) make it a valuable starting material for diverse synthetic transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume